Technical Guide: Spectral Characteristics and Ratiometric Applications of HPTS (Pyranine)
Technical Guide: Spectral Characteristics and Ratiometric Applications of HPTS (Pyranine)
Topic: Spectral Characteristics of HPTS in Aqueous Solutions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), commonly known as Pyranine, is a water-soluble, membrane-impermeant fluorophore widely utilized as a ratiometric pH indicator in physiological and biophysical research.[1][2][3][4][5][6][7][8][9] Its utility stems from a unique photoinduced proton transfer (ESPT) mechanism that allows for robust pH sensing independent of dye concentration or photobleaching.[1] This guide details the spectral physics of HPTS, provides precise extinction and emission data, and outlines a self-validating protocol for ratiometric calibration in aqueous environments.[1]
Chemical Identity and Mechanism
HPTS is a polyanionic pyrene derivative.[1] Its high water solubility and negative charge (due to three sulfonate groups) prevent it from crossing lipid bilayers, making it the "gold standard" for measuring internal pH in liposomes, vesicles, and endocytic organelles.[1]
-
IUPAC Name: 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt[1][9]
-
Solubility: Highly soluble in water (>10 mg/mL); insoluble in non-polar organic solvents.
The Photoacid Mechanism (ESPT)
The core of HPTS fluorescence lies in its behavior as a photoacid .
-
Ground State (
): The hydroxyl group has a pKa of approximately 7.3 . At physiological pH, it exists in equilibrium between the protonated (ROH) and deprotonated ( ) forms.[1][8] -
Excited State (
): Upon photon absorption, the pKa drops dramatically to ~0.4 .[1] This immense increase in acidity drives the rapid release of the proton to the solvent (water), even if the molecule was excited in its protonated form. -
Emission: Consequently, regardless of whether the ROH (405 nm) or
(454 nm) form is excited, the emission predominantly occurs from the excited deprotonated state ( ), resulting in a single emission peak at ~511 nm .[1]
Figure 1: The Förster Cycle illustrating the Excited State Proton Transfer (ESPT) of HPTS.[1] Note the dramatic drop in pKa upon excitation.
Fundamental Spectral Characteristics
The following data represents HPTS in aqueous buffer (approx. 100 mM ionic strength). Values may shift slightly based on specific solvent conditions (see Section 5).
Table 1: Spectral Constants
| Parameter | Value | Notes |
| Excitation Max (Protonated) | 403 - 405 nm | Increases in intensity at acidic pH.[1] |
| Excitation Max (Deprotonated) | 454 - 460 nm | Increases in intensity at alkaline pH.[1] |
| Isosbestic Point (Absorbance) | 413 - 415 nm | Wavelength where absorbance is pH-independent.[1] |
| Emission Maximum | 511 - 512 nm | Dominant peak regardless of excitation wavelength.[1] |
| Molar Extinction Coefficient ( | ~2.4 - 2.5 × 10⁴ M⁻¹cm⁻¹ | At peak maxima (approximate).[1] |
| Fluorescence Quantum Yield ( | > 0.75 (up to ~0.9) | Highly efficient; reduced by quenching agents (e.g., DPX).[1] |
| Stokes Shift | ~55 nm (from 454) / ~105 nm (from 405) | Large shift facilitates signal separation.[1] |
Experimental Protocol: Ratiometric pH Calibration
Objective: Establish a robust calibration curve linking the fluorescence excitation ratio (
Materials Required
-
HPTS Stock: 1 mM in water (stored in dark at 4°C).
-
Buffer Set: A series of buffers (e.g., Phosphate-Citrate or HEPES-MES) adjusted to pH 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5.[1]
-
Critical: Ensure constant ionic strength (e.g., 150 mM) across all buffers to prevent pKa shifts.
-
-
Microplate Reader or Fluorometer: Capable of dual excitation (Ex: 405/450 nm, Em: 512 nm).[1]
Step-by-Step Workflow
-
Preparation: Dilute HPTS stock into each pH buffer to a final concentration of 1 µM.
-
Measurement:
-
Set Emission Monochromator to 512 nm .
-
Scan 1: Excite at 450 nm (Base form signal,
). -
Scan 2: Excite at 405 nm (Acid form signal,
).[1]
-
-
Data Processing:
-
Curve Fitting: Fit the data to the modified Henderson-Hasselbalch equation:
[1]-
Simplification: For most software (GraphPad, Origin), a 4-parameter logistic (Sigmoidal) fit is sufficient and empirically accurate.[1]
-
Figure 2: Workflow for generating a ratiometric pH calibration curve.
Advanced Considerations & Troubleshooting
Ionic Strength Dependence
The pKa of HPTS is sensitive to the ionic environment.
-
Effect: Increasing ionic strength typically lowers the apparent pKa.
-
Correction: Calibrate in a buffer that matches the osmolarity and ionic composition of your experimental sample (e.g., if measuring cytosolic pH, use a high
calibration buffer).
Quenching Interactions
HPTS fluorescence can be quenched by specific cationic molecules via electron transfer.[1]
-
Viologens (DPX): p-Xylene-bis-pyridinium bromide (DPX) is a potent quencher of HPTS.[1]
-
Application: This interaction is used in "Leakage Assays."[1] HPTS is encapsulated inside liposomes, and DPX is added outside.[1] If the liposome is intact, fluorescence is high.[1] If the membrane is compromised, DPX enters (or HPTS exits) and fluorescence is quenched.[1]
Spectral Overlap
-
Avoid: Do not use HPTS with CFP/GFP in the same channel, as the spectra overlap significantly.
-
Compatible Dyes: HPTS can be multiplexed with red fluorophores like Rhodamine or Texas Red.[1]
References
-
Wolfbeis, O. S., et al. (1983).[1] "Solvent and acidity dependence of the absorption and fluorescence of pyranine." Fresenius' Zeitschrift für analytische Chemie, 314(6), 577-581.[1]
-
Kano, K., & Fendler, J. H. (1978).[1] "Pyranine as a sensitive pH probe for liposome interiors and surfaces."[1][8] Biochimica et Biophysica Acta (BBA) - Biomembranes, 509(2), 289-299.[1] [1]
-
Han, J., & Burgess, K. (2010).[1] "Fluorescent Indicators for Intracellular pH." Chemical Reviews, 110(5), 2709–2728.[1] [1]
-
Avnir, D., et al. (2022).[1] "The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe." Accounts of Chemical Research, 55(18), 2728-2739.[1] [1]
-
Thermo Fisher Scientific. "Probes Useful at Near-Neutral pH: HPTS." Molecular Probes Handbook.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Invitrogen HPTS; pyranine (8-Hydroxypyrene-1,3,6-Trisulfonic Acid, Trisodium Salt) 1 g | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
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